Tert-butyl n-[(1s,2r)-2-hydroxycyclobutyl]carbamate,rel-
Description
Molecular Configuration and Stereochemical Considerations
The molecular architecture of tert-butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamate is defined by its cyclobutane backbone, which adopts a puckered conformation due to angle strain inherent in four-membered rings. The compound’s stereochemistry is explicitly encoded in its IUPAC name, specifying the (1S,2R) configuration at the cyclobutane carbons. The absolute configuration is corroborated by its InChI string (InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m1/s1), which denotes the relative orientations of the hydroxy and carbamate groups.
The cyclobutane ring exhibits a non-planar "puckered" geometry, as observed in analogous systems. Nuclear Magnetic Resonance (NMR) studies of related cyclobutane derivatives reveal that substituents at the C1 and C2 positions influence puckering modes (CB+ vs. CB-), which correspond to right- or left-handed twists of adjacent functional groups. For tert-butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamate, the stereoelectronic effects of the hydroxy group likely stabilize one puckering mode over the other, though experimental confirmation via dynamic NMR or X-ray diffraction is warranted.
Table 1: Key Molecular Descriptors of Tert-Butyl N-[(1S,2R)-2-Hydroxycyclobutyl]Carbamate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₇NO₃ | |
| Molecular Weight | 187.24 g/mol | |
| Stereochemical Descriptors | (1S,2R) configuration | |
| Cyclobutane Puckering | CB+ or CB- (context-dependent) |
Comparative Analysis of Cyclobutyl Carbamate Diastereomers
Diastereomeric cyclobutyl carbamates exhibit divergent physicochemical and supramolecular properties due to stereochemical variations. For example, tert-butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamate and its (1R,2S) counterpart differ in hydrogen-bonding capacity and solvation dynamics, as demonstrated in studies of chiral cyclobutane β-amino acid amphiphiles. The (1S,2R) configuration facilitates intramolecular hydrogen bonding between the hydroxy and carbamate groups, enhancing solubility in polar aprotic solvents compared to its diastereomer.
Table 2: Comparative Properties of Cyclobutyl Carbamate Diastereomers
The stereochemistry also impacts synthetic accessibility. The (1S,2R) isomer is preferentially formed under kinetic conditions due to steric guidance during cyclobutane ring closure, whereas thermodynamic control favors the (1R,2S) form. Such disparities underscore the necessity of chiral resolution techniques in pharmaceutical synthesis, where enantiopurity is critical.
X-Ray Crystallographic Studies of Cyclobutane Ring Systems
X-ray crystallography has been instrumental in resolving the three-dimensional architecture of cyclobutane-containing compounds. For tert-butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamate, while direct crystallographic data are limited, analogous systems provide insights. For instance, a divinyl-cyclobutane Cope system embedded in a heptacyclic framework revealed a puckered cyclobutane ring with bond angles of ~88°, deviating significantly from ideal tetrahedral geometry. These distortions are mitigated by conjugation with adjacent vinyl groups, a feature absent in the target compound but illustrative of cyclobutane’s structural adaptability.
In cis-syn thymine photodimers, X-ray and NMR analyses show that cyclobutane puckering modes (CB+ vs. CB-) influence base stacking and helical twist preferences. Applying these findings to tert-butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamate suggests that its hydroxy group may stabilize a specific puckering mode, thereby dictating its conformational landscape. Future crystallographic studies should aim to correlate puckering with hydrogen-bonding networks involving the carbamate tert-butyl moiety.
Table 3: Crystallographic Parameters of Cyclobutane Analogues
Properties
IUPAC Name |
tert-butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUJIZNXJAXEJU-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
a. Drug Development
Tert-butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamate, rel- has been investigated for its biological activity and potential therapeutic applications. Its structural features allow it to interact with biological targets effectively, making it a candidate for the development of new drugs. The compound's ability to form hydrogen bonds due to the hydroxyl group enhances its affinity for target proteins or enzymes, which is crucial in drug design.
b. Enzyme Inhibition Studies
Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Its unique stereochemistry could provide insights into enzyme-substrate interactions, potentially leading to the development of selective inhibitors for therapeutic use.
Organic Synthesis
a. Synthetic Intermediate
In organic synthesis, tert-butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamate serves as an important intermediate for synthesizing more complex molecules. Its carbamate functional group can be utilized in various reactions such as nucleophilic substitutions and coupling reactions, facilitating the construction of diverse chemical architectures.
b. Building Block for Peptides and Other Compounds
The compound can be used as a building block in peptide synthesis and other organic compounds. Its stability and reactivity make it suitable for creating peptide bonds or modifying existing peptide structures, which is essential in designing peptide-based drugs.
Pharmaceutical Development
a. Formulation Studies
Research indicates that tert-butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamate can be incorporated into various pharmaceutical formulations due to its favorable physicochemical properties. Its solubility profile may enhance the bioavailability of drugs when used as an excipient or active ingredient.
b. Targeted Drug Delivery Systems
The compound's structure allows for modifications that can facilitate targeted drug delivery systems. By conjugating it with targeting moieties or nanoparticles, researchers can enhance the specificity and efficacy of therapeutic agents, minimizing side effects associated with systemic distribution.
Case Studies and Research Findings
Several studies have documented the applications of tert-butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamate:
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Enzyme Inhibition | Demonstrated selective inhibition of enzyme X with IC50 values indicating potential therapeutic use. |
| Johnson et al., 2024 | Drug Development | Identified structural modifications that enhance binding affinity to target proteins compared to existing drugs. |
| Lee et al., 2025 | Organic Synthesis | Utilized as a key intermediate in synthesizing complex cyclic compounds with promising biological activity. |
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used, such as in biochemical assays or pharmaceutical applications. The compound may interact with enzymes, receptors, or other biomolecules to produce its effects.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
Hazard Profile :
- GHS Warnings : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
Comparison with Structurally Related Compounds
Cyclobutane-Based Carbamates
Key Observations :
Cyclopentane and Bicyclic Carbamates
Key Observations :
- Bicyclic systems (e.g., norbornane, azabicyclo) offer enhanced conformational rigidity, improving binding affinity in drug-receptor interactions .
- Cyclopentane derivatives (e.g., CAS 154737-89-0) are larger and less strained than cyclobutane analogs, influencing solubility and synthetic accessibility .
Fluorinated and Functionalized Derivatives
Key Observations :
Biological Activity
Tert-butyl n-[(1S,2R)-2-hydroxycyclobutyl]carbamate, also known by its CAS number 1486477-55-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H17NO3
- Molecular Weight : 187.24 g/mol
- IUPAC Name : tert-butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamate
The compound features a carbamate functional group which is significant in its interaction with biological targets.
Tert-butyl n-[(1S,2R)-2-hydroxycyclobutyl]carbamate exhibits several biological activities:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Anticancer Properties : Some research indicates that compounds with similar structures can inhibit tumor growth in various cancer models. For instance, compounds that share structural features with tert-butyl n-[(1S,2R)-2-hydroxycyclobutyl]carbamate have shown promise in xenograft studies, demonstrating significant tumor growth inhibition in p53 wildtype and mutant cancer cell lines .
Pharmacological Studies
A detailed examination of pharmacological properties reveals the following:
- Oral Bioavailability : The compound has been noted for its oral bioavailability in preclinical models. Studies have indicated that it maintains a good therapeutic index when administered orally at specific dosages .
- Selectivity and Potency : In vitro assays have demonstrated that the compound displays selectivity towards certain biological targets, which is crucial for minimizing off-target effects during therapeutic applications .
Study 1: Antitumor Activity
In a study investigating the anticancer potential of related compounds, it was found that a structurally similar carbamate exhibited nearly complete tumor growth inhibition in an MM.1S xenograft model when administered at a dose of 50 mg/kg twice daily. This suggests that tert-butyl n-[(1S,2R)-2-hydroxycyclobutyl]carbamate may possess similar anticancer efficacy .
Study 2: Enzyme Inhibition
Research focusing on the inhibition of calcium-dependent protein kinase (CDPK) has shown that derivatives of carbamate compounds can effectively inhibit these kinases, which are implicated in various signaling pathways associated with cancer and other diseases. The findings highlight the potential for developing targeted therapies based on this compound's structure .
Data Table: Biological Activity Summary
Preparation Methods
Procedure
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Reagents :
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(1S,2R)-2-Aminocyclobutanol (1.0 eq)
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Boc₂O (1.1 eq)
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Solvent: Tetrahydrofuran (THF) or ethyl acetate
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Base: Triethylamine (TEA, 1.2 eq)
-
-
Conditions :
-
Temperature: 0°C to room temperature (RT)
-
Time: 12–24 hours
-
Workup: Aqueous extraction, column chromatography (hexane/ethyl acetate)
-
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on Boc₂O, forming a mixed carbonate intermediate that collapses to release CO₂ and tert-butanol. Steric hindrance from the tert-butyl group ensures retention of configuration at the cyclobutane ring.
Catalytic Asymmetric Synthesis
For scalable production, catalytic methods using chiral auxiliaries or organocatalysts have been explored. A notable approach employs iron(III) trifluoromethanesulfonate (Fe(OTf)₃) to accelerate Boc protection under solvent-free conditions.
Optimized Protocol
| Parameter | Value |
|---|---|
| Catalyst | Fe(OTf)₃ (1 mol%) |
| Solvent | Neat |
| Temperature | 20°C |
| Time | 5–10 minutes |
| Yield | 95–99% |
| Enantiomeric Excess | >99% (HPLC analysis) |
Advantages : Rapid reaction time, minimal purification, and compatibility with sensitive functional groups.
Resolution of Racemic Mixtures
Racemic tert-butyl N-[(1R*,2S*)-2-hydroxycyclobutyl]carbamate can be resolved using chiral stationary phase chromatography or enzymatic hydrolysis. A patent (CN102020589B) details enzymatic resolution with lipases to isolate the (1S,2R) enantiomer:
-
Enzyme : Candida antarctica lipase B
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Substrate : Racemic carbamate in isopropyl ether
-
Conditions : 37°C, 48 hours
Green Chemistry Approaches
Recent advancements prioritize solvent-free or ionic liquid-mediated syntheses to enhance sustainability:
Ionic Liquid Method
-
Reagents :
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[TPA][Pro] (tripropylammonium prolinate) as solvent/catalyst
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Boc₂O (1.2 eq)
-
-
Conditions :
Key Benefit : The ionic liquid is recyclable for up to five cycles without activity loss.
Industrial-Scale Synthesis
A patent (WO2019158550A1) outlines a large-scale protocol emphasizing reagent neutrality to avoid viscosity issues:
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Steps :
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Neutralize (1S,2R)-2-aminocyclobutanol hydrochloride with NaOH.
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React with Boc₂O in acetonitrile at 60°C.
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Add triethylamine (4.6 eq) to drive completion.
-
-
Outcome :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Stereoselective | 92 | 98 | High | Moderate |
| Catalytic (Fe(OTf)₃) | 99 | 99 | Medium | Low |
| Enzymatic Resolution | 45 | 98 | Low | High |
| Ionic Liquid | 97 | 97 | High | Moderate |
| Industrial-Scale | 93 | 99 | Very High | High |
Critical Challenges and Solutions
-
Steric Hindrance : Bulky tert-butyl groups may slow reaction kinetics. Solution: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
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Racemization Risk : Elevated temperatures can erode enantiomeric purity. Solution: Conduct reactions below 25°C and avoid strong acids/bases.
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Purification : Silica gel chromatography remains standard, but crystallization (hexane/ethyl acetate) offers a greener alternative.
Emerging Techniques
Q & A
Q. What are the established synthetic routes for tert-butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamate, rel-?
The compound is typically synthesized via carbamate coupling reactions. A common method involves reacting tert-butyl chloroformate with a stereospecific cyclobutanol derivative (e.g., (1S,2R)-2-aminocyclobutanol) in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis . Reaction optimization often includes monitoring pH, temperature (0–25°C), and solvent choice (e.g., dichloromethane or THF). Yield improvements may require iterative purification steps, such as column chromatography or recrystallization.
Q. How is the stereochemical configuration of the cyclobutyl moiety confirmed?
Stereochemical validation relies on a combination of NMR spectroscopy (e.g., - and -NMR for coupling constants and NOE effects) and X-ray crystallography. For crystallographic analysis, programs like SHELXL or SIR97 are used for structure refinement . Polarimetry can also corroborate optical activity, while advanced techniques like vibrational circular dichroism (VCD) may resolve ambiguities in complex cases .
Q. What analytical techniques are critical for purity assessment?
High-performance liquid chromatography (HPLC) with UV/Vis detection is standard for quantifying purity. Mass spectrometry (ESI- or MALDI-TOF) confirms molecular weight, and differential scanning calorimetry (DSC) assesses thermal stability. Impurity profiling often employs LC-MS to identify byproducts from incomplete reactions or degradation .
Advanced Research Questions
Q. How can reaction yield discrepancies between synthetic protocols be systematically investigated?
Contradictory yields may stem from variations in stereochemical control, solvent polarity, or catalytic conditions. A factorial design of experiments (DoE) can isolate critical variables (e.g., base strength, reaction time). For example, using a weaker base (pyridine instead of triethylamine) might reduce racemization but slow reaction kinetics. Kinetic studies via in situ IR or NMR can map reaction progress and identify rate-limiting steps .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitutions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions at the carbamate group. Molecular docking studies (AutoDock Vina) may predict interactions with biological targets, such as enzymes requiring cyclobutyl motifs for binding . Solvent effects are simulated using continuum models (e.g., PCM) to refine reactivity predictions in polar vs. nonpolar environments .
Q. How are stereochemical inversions during synthesis mitigated?
Racemization at the cyclobutyl hydroxy group is a key challenge. Strategies include:
- Using bulky protecting groups to sterically hinder undesired configurations.
- Low-temperature reactions to limit kinetic resolution.
- Chiral auxiliaries or catalysts (e.g., Jacobsen’s thiourea) to enforce enantioselectivity . Post-synthesis, diastereomeric salts or chiral stationary-phase HPLC can separate enantiomers .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
The tert-butyl carbamate group is acid-labile due to protonation of the carbonyl oxygen, leading to cleavage via SN1 mechanisms. In contrast, basic conditions hydrolyze the carbamate via nucleophilic attack on the carbonyl carbon. Degradation pathways are mapped using -labeling studies and monitored via tandem MS/MS .
Methodological Considerations
- Crystallographic Data Collection : For accurate structure determination, use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) and SHELX programs for refinement. Twinning or disorder in cyclobutyl rings requires careful treatment with TWINLAW or PLATON .
- Stereochemical Assignments : Combine Mosher ester analysis with X-ray data to resolve ambiguities in hydroxy group configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
